Cas no 110993-57-2 (Sodium isoferulate)

Sodium isoferulate structure
Sodium isoferulate structure
Product Name:Sodium isoferulate
CAS No:110993-57-2
MF:C10H9NaO4
MW:216.165834188461
CID:129053
Update Time:2023-08-02

Sodium isoferulate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-(3-hydroxy-4-methoxyphenyl)-, sodium salt (1:1)
    • sodium,(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
    • SODIUM ISOFERULATE
    • D2BE5DM80G
    • 2-Propenoic acid, 3-(3-hydroxy-4-methoxyphenyl)-, sodium salt (1:1)
    • 2-Propenoic acid, 3-(3-hydroxy-4-methoxyphenyl)-, monosodium salt
    • Q27276011
    • Sodium isoferulate
    • Inchi: 1S/C10H10O4.Na/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+;
    • InChI Key: DSGXMEGLIMXDNB-WGCWOXMQSA-M
    • SMILES: [Na+].O(C)C1C=CC(/C=C/C(=O)[O-])=CC=1O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Topological Polar Surface Area: 69.6

Experimental Properties

  • PSA: 69.59000
  • LogP: 1.93680
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